molecular formula C18H14N2O3 B2600823 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one CAS No. 314048-15-2

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2600823
CAS No.: 314048-15-2
M. Wt: 306.321
InChI Key: LQFXQMBEOUDGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one is a hybrid molecule combining a coumarin backbone with a benzimidazole substituent. Coumarins are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The benzimidazole moiety enhances π-electron delocalization, improving binding interactions with biological targets such as enzymes or DNA . This compound’s structural complexity makes it a candidate for therapeutic applications, particularly in oncology and infectious disease research.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-22-15-9-5-6-11-10-12(18(21)23-16(11)15)17-19-13-7-3-4-8-14(13)20-17/h3-10H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFXQMBEOUDGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one exhibits promising anticancer properties. A study conducted by researchers demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:
In vitro assays showed a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines when treated with varying concentrations of the compound. The IC50 values were reported at approximately 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
PC-320Cell cycle arrest (G1 phase)

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study:
A study evaluated the antimicrobial activity of this compound using the disk diffusion method. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on certain kinases, which are crucial in cancer signaling pathways.

Case Study:
Inhibition assays revealed that the compound effectively reduced the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition could provide insights into developing targeted therapies for cancer treatment.

Photophysical Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings:
Studies have demonstrated that films made from this compound exhibit strong photoluminescence and good charge transport properties, indicating potential use in electronic applications.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by substitutions at the coumarin C-3 and C-8 positions. Below is a comparative analysis of structurally related analogs:

Compound Name C-3 Substituent C-8 Substituent Molecular Weight Key Properties/Activities References
3-(1H-Benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one Benzimidazole Ethoxy 335.34 g/mol Enhanced lipophilicity, antitumor
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one Benzothiazole 3-Methylpiperidinylmethyl 420.53 g/mol Antimicrobial, improved solubility
3-(Benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one Benzothiazole Morpholinylmethyl 394.44 g/mol Antifungal, hydrogen bonding capacity
3-Acetyl-8-methoxy-2H-chromen-2-one Acetyl Methoxy 232.23 g/mol Intermediate for heterocyclic synthesis
3-(1H-Benzimidazol-2-yl)-2-chloro-8-methylquinoline Benzimidazole + Quinoline Chloro + Methyl 307.76 g/mol Structural rigidity, crystallinity

Key Observations:

  • C-3 Substituents: Benzimidazole and benzothiazole groups enhance π-π stacking with biological targets, but benzothiazole derivatives (e.g., ) often exhibit stronger antimicrobial activity due to sulfur’s electronegativity.
  • C-8 Substituents: Ethoxy and methoxy groups increase lipophilicity, whereas morpholinyl or piperidinyl groups improve aqueous solubility via hydrogen bonding .

Crystallographic and Stability Insights

  • Hydrogen Bonding: The benzimidazole nitrogen in the target compound participates in hydrogen bonding, stabilizing crystal packing (e.g., N–H···O interactions in related structures ).
  • Crystal Systems: Similar coumarin-benzimidazole derivatives crystallize in triclinic or monoclinic systems with unit cell volumes ranging from 908.55 ų (triclinic, ) to 307.76 ų (monoclinic, ).
  • Thermal Stability: Ethoxy-substituted coumarins exhibit higher thermal stability compared to hydroxy analogs due to reduced intermolecular hydrogen bonding .

Biological Activity

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one is a heterocyclic compound that features a unique combination of benzimidazole and chromenone structures. This compound has garnered attention in the scientific community due to its potential biological activities , including antimicrobial, antiviral, and anticancer properties. Research indicates that these activities are attributed to its ability to interact with various biological targets, leading to significant therapeutic implications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to benzimidazole and chromenone. The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, a study indicated that benzimidazole derivatives exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria, which may extend to this compound due to structural similarities.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies showed that derivatives of benzimidazole can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of Bcl-2 and Bax proteins . The specific combination of the benzimidazole moiety with chromenone enhances these effects, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several models. In vivo studies demonstrated that compounds with similar structures can reduce markers of inflammation, such as cytokines and chemokines, thereby alleviating symptoms associated with inflammatory diseases . The underlying mechanism appears to involve the inhibition of NF-kB signaling pathways and the reduction of oxidative stress.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Modulation of Signaling Pathways : By affecting various signaling cascades, it can induce apoptosis and inhibit cell proliferation.

Case Studies

A notable case study involved the synthesis and biological evaluation of similar compounds where researchers found significant cytotoxic effects against cancer cell lines. The study utilized various assays to determine cell viability and apoptosis rates, confirming the efficacy of these compounds in targeting cancer cells while sparing normal cells .

Data Table: Biological Activities

Activity TypeEffectivenessReference
AntimicrobialHigh
AnticancerModerate
Anti-inflammatorySignificant

Q & A

Q. What are the common synthetic routes for preparing 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one?

The synthesis typically involves multi-step reactions, focusing on coupling the benzimidazole moiety with the chromenone core. A validated approach includes:

  • Formation of the benzimidazole ring : Condensation of o-phenylenediamine with carbonyl-containing intermediates under acidic conditions (e.g., HCl or acetic acid) .
  • Chromenone functionalization : Ethoxy substitution at the 8-position via nucleophilic aromatic substitution using potassium carbonate in DMF, followed by coupling with the pre-synthesized benzimidazole derivative .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity products.

Q. How is the structure of this compound confirmed experimentally?

Structural validation employs:

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopic methods :
  • 1H/13C NMR : Characteristic peaks for benzimidazole protons (~δ 12.5 ppm, NH) and ethoxy groups (~δ 1.4 ppm, CH3; ~δ 4.1 ppm, OCH2) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .
    • Elemental analysis : Validates stoichiometry (C, H, N content).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?

Contradictions may arise from tautomerism (e.g., benzimidazole NH proton exchange) or impurities. Strategies include:

  • Variable-temperature NMR : Resolves dynamic tautomerism by observing peak splitting at low temperatures .
  • 2D NMR (COSY, HSQC) : Identifies coupling partners and eliminates impurity signals .
  • High-resolution mass spectrometry (HRMS) : Differentiates isotopic patterns of impurities .

Q. What methodologies optimize the compound’s solubility for biological assays without altering its activity?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • pH adjustment : The benzimidazole NH group (pKa ~5.6) allows protonation in acidic buffers (pH 4–5) to improve solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles maintain stability in physiological conditions .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock/Vina) : Screens potential targets using crystal structures (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • Molecular dynamics simulations (GROMACS) : Assesses binding stability and identifies key interactions (e.g., hydrogen bonds with benzimidazole NH) .
  • QSAR models : Correlates substituent effects (e.g., ethoxy group) with activity trends .

Experimental Design and Data Analysis

Q. How should researchers design dose-response studies to evaluate biological activity (e.g., anti-inflammatory effects)?

  • In vitro models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression (IC50 calculation via ELISA) .
  • In vivo models : Carrageenan-induced paw edema in rats, with indomethacin as a positive control. Doses (10–100 mg/kg) are administered orally, and edema inhibition (%) is calculated at 3/6-hour intervals .
  • Statistical analysis : ANOVA with post-hoc Tukey tests compares group means; EC50 values are derived via nonlinear regression (GraphPad Prism) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Real-time monitoring (e.g., FTIR) ensures consistent reaction progress .
  • Design of experiments (DoE) : Optimizes parameters (temperature, solvent ratio) using response surface methodology .
  • Quality control : Enforce strict HPLC purity thresholds (>98%) and track impurity profiles .

Structural and Mechanistic Insights

Q. How does the ethoxy substituent at the 8-position influence electronic properties?

  • Electron-donating effect : Ethoxy increases electron density on the chromenone ring, enhancing π-π stacking with aromatic residues in target proteins .
  • Steric effects : The ethoxy group’s orientation (resolved via X-ray) may block access to non-target binding pockets .

Q. What role do hydrogen bonds play in stabilizing the compound’s crystal structure?

  • Intermolecular interactions : O–H···O and N–H···O bonds form 2D networks, as observed in [Cu(I) complexes], enhancing thermal stability .
  • Impact on solubility : Strong H-bonding in the solid state reduces aqueous solubility but improves crystallinity for diffraction studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.